3-(3-(2-Chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one 3-(3-(2-Chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 638142-28-6
VCID: VC0352988
InChI: InChI=1S/C17H16ClNO3/c1-12-7-8-16-14(11-12)19(17(20)22-16)9-4-10-21-15-6-3-2-5-13(15)18/h2-3,5-8,11H,4,9-10H2,1H3
SMILES: CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3Cl
Molecular Formula: C17H16ClNO3
Molecular Weight: 317.8g/mol

3-(3-(2-Chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one

CAS No.: 638142-28-6

Main Products

VCID: VC0352988

Molecular Formula: C17H16ClNO3

Molecular Weight: 317.8g/mol

3-(3-(2-Chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one - 638142-28-6

CAS No. 638142-28-6
Product Name 3-(3-(2-Chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
Molecular Formula C17H16ClNO3
Molecular Weight 317.8g/mol
IUPAC Name 3-[3-(2-chlorophenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C17H16ClNO3/c1-12-7-8-16-14(11-12)19(17(20)22-16)9-4-10-21-15-6-3-2-5-13(15)18/h2-3,5-8,11H,4,9-10H2,1H3
Standard InChIKey MLMTXFLSQZVPGC-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3Cl
Canonical SMILES CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3Cl
PubChem Compound 3156769
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator